![molecular formula C7H5BrN2 B578197 6-Bromoimidazo[1,5-a]pyridine CAS No. 1239880-00-2](/img/structure/B578197.png)
6-Bromoimidazo[1,5-a]pyridine
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Overview
Description
6-Bromoimidazo[1,5-a]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . It is used in organic syntheses and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 6-Bromoimidazo[1,5-a]pyridine involves the cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate . After the Mizoroki–Heck reaction, the compound is subjected to a two-step reduction, followed by fluorination with NFSI and NaH .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,5-a]pyridine consists of a bromine atom attached to an imidazo[1,5-a]pyridine ring . The InChI key for this compound is YLWZYCSSUYSOAW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 6-Bromoimidazo[1,5-a]pyridine are complex and involve several steps. For instance, the Mizoroki–Heck reaction is used in the synthesis of this compound . There is a fierce competition between amidation and bromination during the reaction .Physical And Chemical Properties Analysis
6-Bromoimidazo[1,5-a]pyridine is a solid compound with a melting point of 240-246 °C . It is slightly soluble in water .Scientific Research Applications
Materials Science and Optoelectronics
Imidazo[1,5-a]pyridine derivatives, including 6-bromoimidazo[1,5-a]pyridine, exhibit luminescent properties. Researchers have explored their use in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s π-conjugated system contributes to its optical behavior, making it a promising candidate for next-generation materials in these applications .
Pharmaceutical Intermediates
6-Bromoimidazo[1,5-a]pyridine serves as a valuable building block in organic synthesis. It participates in the construction of more complex molecules, especially in the pharmaceutical industry. Researchers use it to create novel drug candidates, targeting various diseases. Its unique heterocyclic structure provides opportunities for designing bioactive compounds .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a related class of compounds, are known to have a wide range of applications in medicinal chemistry . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
Related imidazo[1,2-a]pyridine compounds have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Related imidazo[1,2-a]pyridine compounds are known to produce relatively fewer side effects compared to classical benzodiazepines .
properties
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZYCSSUYSOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732035 |
Source
|
Record name | 6-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1239880-00-2 |
Source
|
Record name | 6-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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